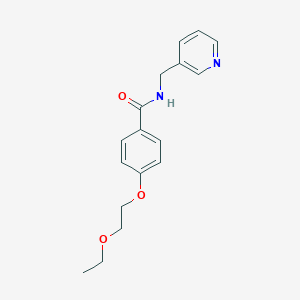
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide, commonly known as PD173074, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a targeted therapy. PD173074 has been found to specifically inhibit the activity of fibroblast growth factor receptor (FGFR), which plays a crucial role in the growth and survival of cancer cells.
Mécanisme D'action
PD173074 works by binding to the ATP-binding site of 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide, preventing the receptor from phosphorylating downstream signaling molecules. This disruption of the 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide signaling pathway ultimately leads to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
PD173074 has been shown to have significant effects on cancer cell growth and survival. In addition to its inhibition of 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide activity, PD173074 has also been found to induce apoptosis (programmed cell death) in cancer cells. This dual mechanism of action makes PD173074 a promising candidate for targeted cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PD173074 is its specificity for 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide inhibition, which allows for targeted therapy with minimal off-target effects. However, one limitation of PD173074 is its relatively low potency compared to other 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide inhibitors. Additionally, PD173074 has poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.
Orientations Futures
There are several potential future directions for research on PD173074. One area of interest is the development of more potent 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide inhibitors with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of PD173074 in cancer patients. Finally, research on the potential use of PD173074 in combination with other cancer therapies is also an important area of future investigation.
Méthodes De Synthèse
PD173074 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact steps and conditions for synthesis may vary depending on the specific laboratory and equipment used.
Applications De Recherche Scientifique
PD173074 has been extensively studied for its potential as a targeted therapy in cancer treatment. Research has shown that PD173074 can effectively inhibit the activity of 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased cell proliferation and increased cell death, ultimately leading to tumor regression.
Propriétés
Nom du produit |
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-7-5-15(6-8-16)17(20)19-13-14-4-3-9-18-12-14/h3-9,12H,2,10-11,13H2,1H3,(H,19,20) |
Clé InChI |
ITMDLHCOHPTRMZ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![Methyl 4-({[4-(isobutyrylamino)phenyl]amino}carbonyl)benzoate](/img/structure/B268762.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268767.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268768.png)
![2-(4-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268769.png)
![4-fluoro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268770.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B268771.png)
![N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B268772.png)
![2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B268773.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268776.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268777.png)